A Predictive Guide to the Spectroscopic Characterization of 7-Methyl-6-oxaspiro[3.4]octan-2-amine
A Predictive Guide to the Spectroscopic Characterization of 7-Methyl-6-oxaspiro[3.4]octan-2-amine
This technical guide provides a detailed predictive analysis of the spectroscopic and characterization data for the novel spirocyclic compound, 7-Methyl-6-oxaspiro[3.4]octan-2-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established spectroscopic principles and data from analogous structures to forecast the expected analytical signature of this molecule. While experimental data for this specific compound is not publicly available, this guide offers a robust framework for its future synthesis, characterization, and identification.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered considerable interest in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic structures, often leading to improved physicochemical properties, enhanced target binding, and novel intellectual property. The incorporation of a primary amine and a substituted tetrahydrofuran ring into a spiro[3.4]octane framework, as seen in 7-Methyl-6-oxaspiro[3.4]octan-2-amine, presents a unique scaffold with potential applications in the development of new therapeutic agents. Accurate and comprehensive characterization is paramount for any new chemical entity, and this guide provides the foundational spectroscopic predictions to aid in this endeavor.
Predicted Spectroscopic Data
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 7-Methyl-6-oxaspiro[3.4]octan-2-amine. These predictions are based on the analysis of structurally related compounds and fundamental spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. A combination of ¹H and ¹³C NMR experiments, supplemented by 2D techniques like COSY and HSQC, would be essential for the unambiguous assignment of all protons and carbons in 7-Methyl-6-oxaspiro[3.4]octan-2-amine.
The proton NMR spectrum is expected to exhibit distinct signals for the protons on the cyclobutane and tetrahydrofuran rings, as well as the methyl and amine groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~ 3.8 - 4.2 | m | 1H | H7 | The proton on the carbon bearing the methyl group in the tetrahydrofuran ring is expected to be a multiplet due to coupling with the adjacent methylene protons and the methyl protons. Its position is downfield due to the influence of the adjacent oxygen atom. |
| ~ 3.5 - 3.8 | m | 2H | H5 | The methylene protons on the carbon adjacent to the oxygen in the tetrahydrofuran ring are expected to be diastereotopic and appear as a complex multiplet. |
| ~ 2.8 - 3.2 | m | 1H | H2 | The proton on the carbon bearing the amine group is expected to be a multiplet due to coupling with the adjacent methylene protons. The electron-withdrawing effect of the amine group will cause a downfield shift. |
| ~ 1.8 - 2.4 | m | 4H | H1, H3 | The methylene protons on the cyclobutane ring adjacent to the spirocenter and the amine-bearing carbon are expected to be diastereotopic and appear as complex multiplets in the aliphatic region.[1] |
| ~ 1.5 - 1.8 | br s | 2H | NH₂ | The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and solvent.[2][3] |
| ~ 1.2 - 1.4 | d | 3H | CH₃ | The methyl group protons will appear as a doublet due to coupling with the adjacent proton (H7). |
Note: The exact chemical shifts and coupling constants would need to be confirmed by 2D NMR experiments.
The ¹³C NMR spectrum will provide key information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~ 80 - 85 | C7 | The carbon of the tetrahydrofuran ring bearing the methyl group will be significantly downfield due to the deshielding effect of the oxygen atom.[4] |
| ~ 70 - 75 | C5 | The methylene carbon adjacent to the oxygen in the tetrahydrofuran ring. |
| ~ 55 - 60 | C4 (Spiro) | The spiro carbon is a quaternary carbon and is expected to be in this region. |
| ~ 45 - 50 | C2 | The carbon bearing the amine group will be deshielded by the nitrogen atom. |
| ~ 30 - 40 | C1, C3 | The methylene carbons of the cyclobutane ring.[1] |
| ~ 20 - 25 | CH₃ | The methyl carbon. |
Proposed Experimental Workflow
The following outlines a proposed workflow for the synthesis and characterization of 7-Methyl-6-oxaspiro[3.4]octan-2-amine, drawing upon established methodologies for the synthesis of spirocyclic amines and oxaspiro compounds.[5][6]
Caption: Proposed workflow for the synthesis and characterization of 7-Methyl-6-oxaspiro[3.4]octan-2-amine.
Step-by-Step Experimental Protocols
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Synthesis: A potential synthetic route could involve the construction of the spirocyclic core via an intramolecular cyclization reaction. For instance, a suitable precursor bearing both a nucleophilic amine (or a protected precursor) and a leaving group on the tetrahydrofuran moiety could be synthesized. The choice of protecting groups for the amine would be critical to ensure compatibility with the reaction conditions.
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Purification: The crude product would be purified by column chromatography on silica gel. The choice of eluent would be optimized to achieve good separation of the desired product from any starting materials and byproducts.
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NMR Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
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¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, multiplicities, and integrations of all proton signals.
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be beneficial to differentiate between CH, CH₂, and CH₃ groups.
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2D NMR:
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COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the protons within the cyclobutane and tetrahydrofuran rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C spectra.
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-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of a thin film of the purified liquid compound on a salt plate (e.g., NaCl or KBr) or using an ATR (Attenuated Total Reflectance) accessory.
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Expected Absorptions:
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N-H stretch: Two medium intensity bands in the region of 3300-3400 cm⁻¹ characteristic of a primary amine.[3][7]
-
C-H stretch: Bands below 3000 cm⁻¹ corresponding to the sp³ C-H bonds.
-
N-H bend: A medium to strong band around 1600 cm⁻¹ (scissoring).[8][9]
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C-O stretch: A strong band in the 1050-1150 cm⁻¹ region due to the ether linkage in the tetrahydrofuran ring.[8]
-
C-N stretch: A weak to medium band in the 1000-1200 cm⁻¹ region.
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-
-
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) to determine the exact mass of the molecular ion ([M+H]⁺) and confirm the elemental composition.
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Expected Molecular Ion: For C₈H₁₅NO, the expected exact mass of the protonated molecule [M+H]⁺ is approximately 142.1226 g/mol .
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Predicted Fragmentation: The fragmentation pattern in MS/MS would likely involve:
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Conclusion
This in-depth technical guide provides a comprehensive, albeit predictive, overview of the key characterization data for 7-Methyl-6-oxaspiro[3.4]octan-2-amine. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for scientists embarking on the synthesis and characterization of this and related novel spirocyclic compounds. The proposed experimental workflow offers a clear and logical path for obtaining and validating the predicted data, thereby ensuring the scientific integrity of future research in this area.
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